

# A Comprehensive Technical Guide to N-(3-bromophenyl)furan-2-carboxamide

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## Compound of Interest

Compound Name: *N*-(3-bromophenyl)furan-2-carboxamide

Cat. No.: B184563

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## Abstract

This technical guide provides a detailed overview of **N-(3-bromophenyl)furan-2-carboxamide**, a molecule of interest within the broader class of furan-2-carboxamide derivatives. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide extrapolates from closely related analogues to present its key chemical identifiers, a probable synthetic route, and potential biological activities. The furan-2-carboxamide scaffold is a known pharmacophore, with various derivatives exhibiting promising antibacterial and anticancer properties. This document aims to serve as a foundational resource for researchers investigating **N-(3-bromophenyl)furan-2-carboxamide**, offering insights into its potential applications and methodologies for its study.

## Chemical Identity

The fundamental chemical identifiers for **N-(3-bromophenyl)furan-2-carboxamide** are summarized below.

| Identifier        | Value   | Source  |
|-------------------|---|---------|
| IUPAC Name        | N-(3-bromophenyl)furan-2-carboxamide  | PubChem |
| PubChem CID       | 853726  | [1]     |
| CAS Number        | Not explicitly available in searched databases.                               |         |
| Molecular Formula | C <sub>11</sub> H <sub>8</sub> BrNO <sub>2</sub>                              | [1]     |
| Molecular Weight  | 266.09 g/mol  |         |
| SMILES            | <chem>C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2</chem>                                 | [1]     |
| InChI             | InChI=1S/C11H8BrNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) | [1]     |

## Synthesis Protocol

A definitive, peer-reviewed synthesis protocol for **N-(3-bromophenyl)furan-2-carboxamide** is not readily available. However, based on the well-established synthesis of its isomer, N-(4-bromophenyl)furan-2-carboxamide, a reliable synthetic route can be proposed.[2] The following protocol is an adaptation of this known procedure.

## Proposed Synthesis of N-(3-bromophenyl)furan-2-carboxamide

The synthesis involves the acylation of 3-bromoaniline with furan-2-carbonyl chloride in the presence of a base.

Materials:

- 3-bromoaniline
- Furan-2-carbonyl chloride

- Triethylamine (Et<sub>3</sub>N)
- Dry Dichloromethane (DCM)
- Ice bath
- Standard laboratory glassware and magnetic stirrer

#### Procedure:

- In a clean, dry round-bottom flask, dissolve 3-bromoaniline (1.0 equivalent) in dry dichloromethane (DCM).
- Add triethylamine (1.0 equivalent) to the reaction mixture.
- Cool the flask in an ice bath to 0°C with continuous stirring.
- Slowly add furan-2-carbonyl chloride (1.0 equivalent) to the chilled reaction mixture.
- Allow the reaction to proceed at room temperature for approximately 18 hours.
- Monitor the reaction's completion using Thin Layer Chromatography (TLC).
- Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.

## Potential Biological Activities and Experimental Protocols

The furan-2-carboxamide scaffold is present in numerous compounds with demonstrated biological activity, suggesting that **N-(3-bromophenyl)furan-2-carboxamide** may also possess therapeutic potential. The primary areas of interest based on analogous compounds are antibacterial and anticancer activities.<sup>[3][4][5][6]</sup>

### Antibacterial Activity

Derivatives of furan-2-carboxamide have shown efficacy against various bacterial strains.<sup>[2][4]</sup> A common method to assess antibacterial potential is the determination of the Minimum

Inhibitory Concentration (MIC).

#### Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

- **Bacterial Strains:** A panel of clinically relevant bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Pseudomonas aeruginosa*) should be used.
- **Culture Preparation:** Grow bacterial strains in appropriate broth media to the mid-logarithmic phase.
- **Compound Preparation:** Prepare a stock solution of **N-(3-bromophenyl)furan-2-carboxamide** in a suitable solvent (e.g., DMSO) and create serial dilutions in the growth medium.
- **Assay:** In a 96-well microtiter plate, inoculate each well containing the serially diluted compound with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.
- **Incubation:** Incubate the plates at 37°C for 18-24 hours.
- **Data Analysis:** Determine the MIC as the lowest concentration of the compound that visibly inhibits bacterial growth.

## Anticancer Activity

Several furan-2-carboxamide derivatives have exhibited cytotoxic effects against various cancer cell lines.<sup>[3][5][6][7][8]</sup> The half-maximal inhibitory concentration (IC<sub>50</sub>) is a key metric for quantifying this activity.

#### Experimental Protocol: MTT Assay for Cytotoxicity

- **Cell Lines:** A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, HepG2 - liver cancer) should be used.
- **Cell Culture:** Maintain the cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

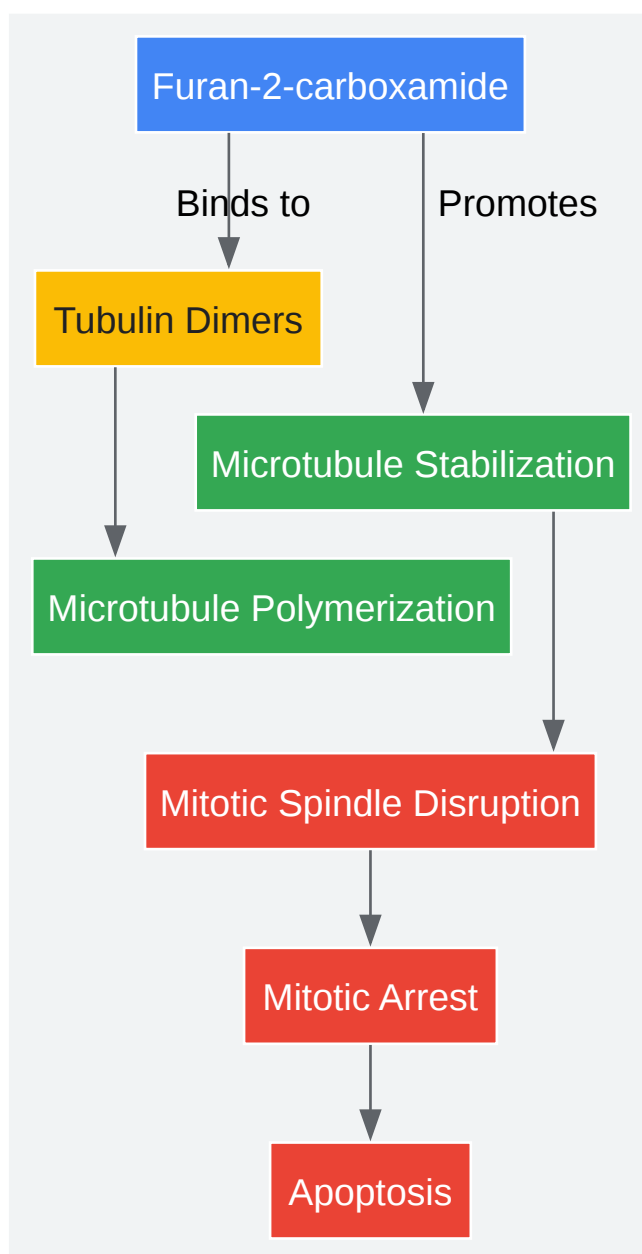
- **Compound Treatment:** Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of **N-(3-bromophenyl)furan-2-carboxamide** for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
- **Formazan Solubilization:** Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
- **Data Analysis:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC<sub>50</sub> value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

## Potential Mechanisms of Action and Signaling Pathways

While the specific molecular targets of **N-(3-bromophenyl)furan-2-carboxamide** have not been elucidated, the mechanisms of action of similar furan-2-carboxamide derivatives provide a basis for hypothetical pathways.

### As a Microtubule Stabilizing Agent

Some furan-2-carboxamide derivatives have been identified as microtubule-stabilizing agents, which arrest the cell cycle and induce apoptosis in cancer cells.<sup>[3]</sup>

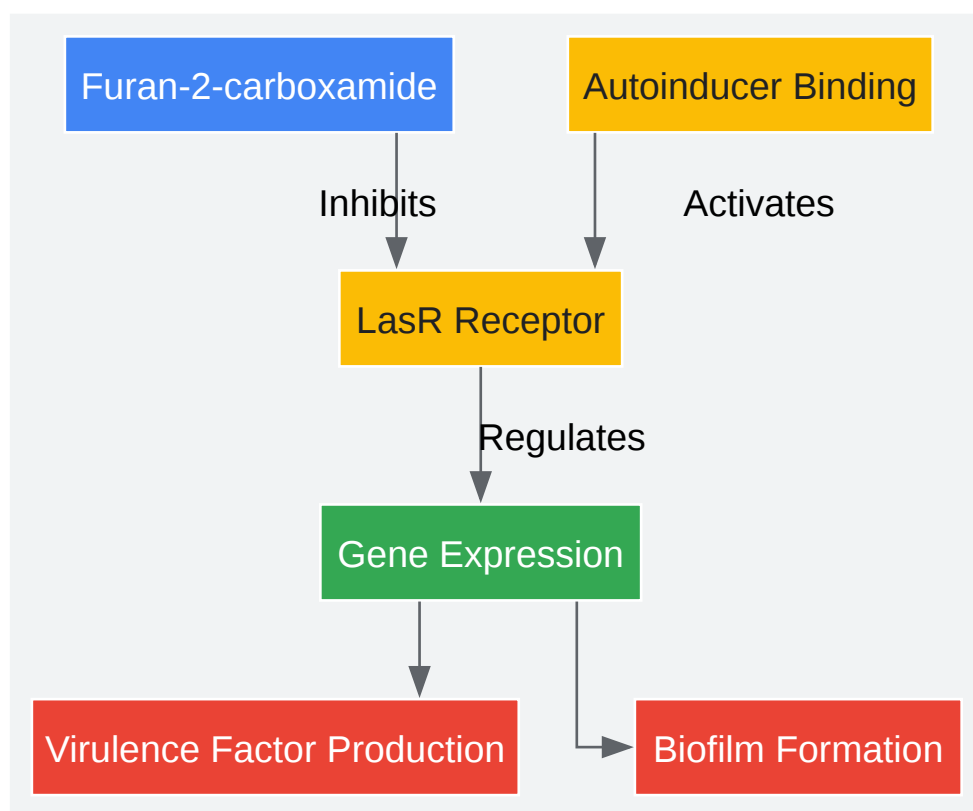


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Caption: Hypothetical pathway of **N-(3-bromophenyl)furan-2-carboxamide** as a microtubule stabilizing agent.

## As a Quorum Sensing Inhibitor in Bacteria

Furan-2-carboxamide derivatives have also been investigated as inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence.[9]

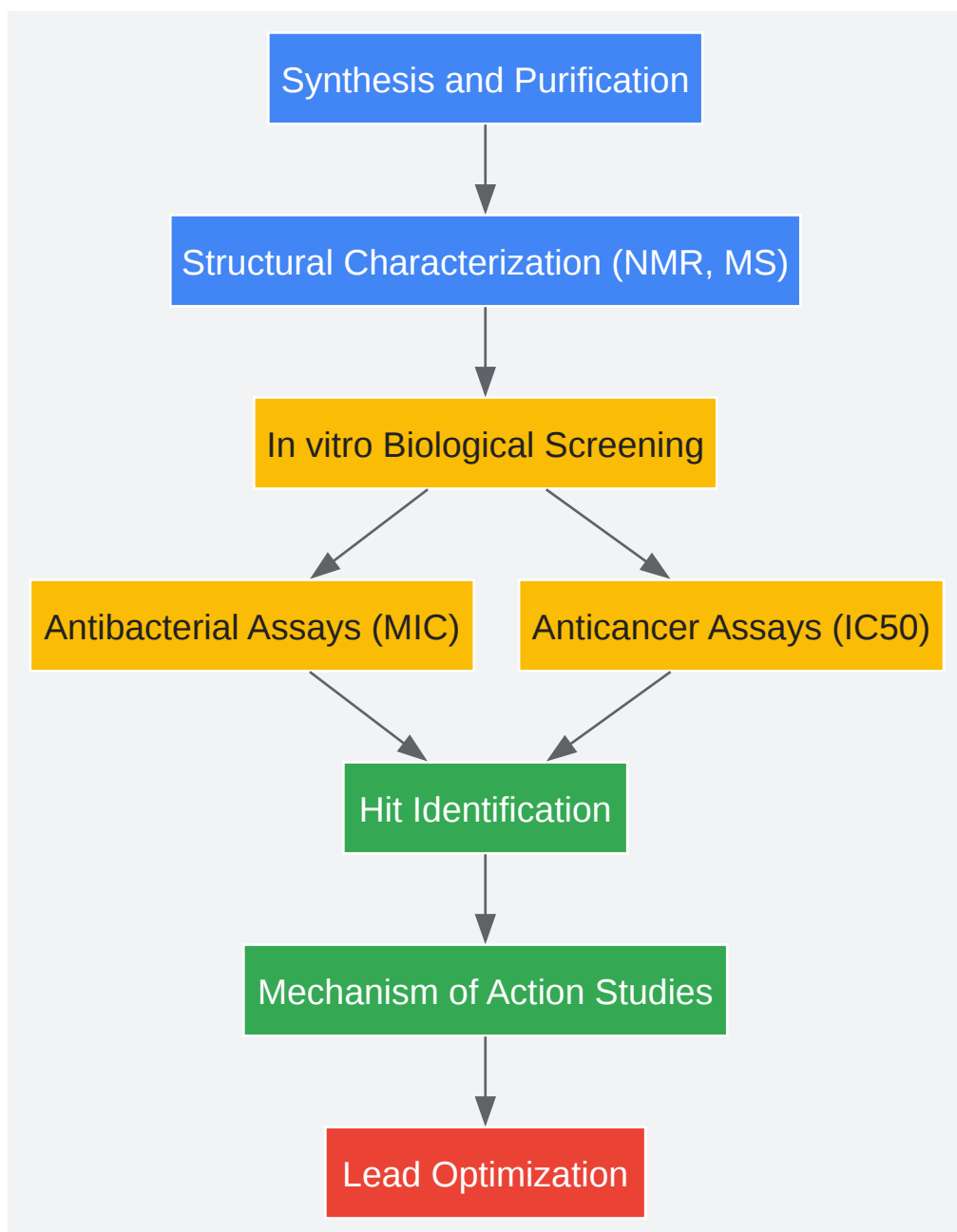


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Caption: Postulated mechanism of **N-(3-bromophenyl)furan-2-carboxamide** as a quorum sensing inhibitor.

## Logical Workflow for Preliminary Investigation

For researchers initiating studies on **N-(3-bromophenyl)furan-2-carboxamide**, a structured approach is crucial. The following workflow outlines the key stages of a preliminary investigation.



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Caption: A logical workflow for the initial investigation of **N-(3-bromophenyl)furan-2-carboxamide**.

## Conclusion



**N-(3-bromophenyl)furan-2-carboxamide** represents a molecule of significant interest for further research, particularly in the fields of antibacterial and anticancer drug discovery. While specific experimental data for this compound is currently scarce, the information available for structurally related furan-2-carboxamide derivatives provides a solid foundation for its synthesis and biological evaluation. The protocols and potential mechanisms of action outlined in this guide are intended to facilitate and direct future research efforts into this promising compound. Further investigation is warranted to fully characterize its biological activity and therapeutic potential.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to N-(3-bromophenyl)furan-2-carboxamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184563#n-3-bromophenyl-furan-2-carboxamide-iupac-name-and-cas-number]

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